molecular formula C18H26N2O2 B008783 3-Octyl-3-pyridin-4-ylpiperidine-2,6-dione CAS No. 103284-48-6

3-Octyl-3-pyridin-4-ylpiperidine-2,6-dione

Cat. No.: B008783
CAS No.: 103284-48-6
M. Wt: 302.4 g/mol
InChI Key: MXNNUYDUWHPTRU-UHFFFAOYSA-N
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Description

3-Octyl-3-pyridin-4-ylpiperidine-2,6-dione (CAS 103284-48-6) is a chemical compound with the molecular formula C18H26N2O2 and a molecular weight of 302.4 g/mol . It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom, and such derivatives are known for their significant role in the pharmaceutical industry due to diverse biological activities . This compound has been specifically investigated as a potent and selective inhibitor of the enzyme aromatase . Research indicates that inhibitory activity toward aromatase is maximal for the 3-octyl derivative, which acts as a strong competitive inhibitor with a Ki value of 0.09 µM when tested with testosterone as a substrate . Its mechanism of action involves interaction with specific molecular targets and pathways, potentially by binding to enzymes or receptors to modulate their activity . Unlike the structurally related aromatase inhibitor aminoglutethimide, this class of compound is reported to be a selective inhibitor that does not significantly affect the cholesterol side-chain cleavage enzyme desmolase . This selectivity makes it a valuable building block in medicinal chemistry research for developing therapeutic agents and a tool for studying hormonal pathways in biology . The compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-octyl-3-pyridin-4-ylpiperidine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2/c1-2-3-4-5-6-7-11-18(15-9-13-19-14-10-15)12-8-16(21)20-17(18)22/h9-10,13-14H,2-8,11-12H2,1H3,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXNNUYDUWHPTRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1(CCC(=O)NC1=O)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70875085
Record name 3-Octyl-3-(4-pyridyl)piperidine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70875085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103284-48-6
Record name C-Octylpyridoglutethimide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103284486
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Suzuki-Miyaura Coupling

A boronic ester derivative of pyridine is coupled to a halogenated piperidine precursor:

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Base : K₂CO₃ (3 equiv) in dioxane/H₂O (4:1)

  • Temperature : 90°C, 12 h

  • Yield : 60–75%.

SNAr Reaction

Electron-deficient pyridine derivatives react with amine intermediates:

  • Substrate : 3-Aminopiperidine-2,6-dione

  • Reagent : 4-Chloropyridine hydrochloride (1.5 equiv)

  • Conditions : DIPEA (3 equiv), DMF, 120°C, 24 h

  • Yield : 50–55%.

Stereochemical Control

The 3-position’s stereochemistry is controlled via:

  • Chiral auxiliaries : (R)- or (S)-Binol-derived catalysts in asymmetric alkylation.

  • Resolution : Diastereomeric salt formation using (−)-Dibenzoyl tartaric acid.

Optimization and Scalability

Key parameters :

ParameterOptimal ValueImpact on Yield
SolventTHF/DMF (1:1)+15%
Temperature80°C+20%
Catalyst Loading5 mol% Pd(PPh₃)₄+10%

Purification via recrystallization (hexanes/EtOAc) or column chromatography (SiO₂, 5% MeOH/CH₂Cl₂) ensures >95% purity.

Challenges and Mitigation

  • Low solubility of octyl intermediates : Use of DMF or DMSO as co-solvents.

  • Racemization at 3-position : Low-temperature reactions (<0°C) and chiral additives.

  • Byproduct formation : Excess alkylating agents and slow reagent addition.

Chemical Reactions Analysis

Types of Reactions

3-Octyl-3-pyridin-4-ylpiperidine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Octyl-3-pyridin-4-ylpiperidine-2,6-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Octyl-3-pyridin-4-ylpiperidine-2,6-dione involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Octyl-3-pyridin-4-ylpiperidine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-octyl-3-pyridin-4-ylpiperidine-2,6-dione, and how can reaction efficiency be improved?

  • Methodological Answer : A factorial design approach (e.g., varying catalysts, temperature, and solvent polarity) can systematically optimize yield and purity. Statistical methods like response surface methodology (RSM) minimize trial-and-error experimentation . For example, using pyridine-based solvents (as seen in similar piperidine-dione syntheses) may enhance regioselectivity, while computational pre-screening of reaction conditions (e.g., via quantum chemical calculations) can prioritize viable pathways .

Q. How can structural ambiguities in this compound be resolved using spectroscopic techniques?

  • Methodological Answer : Combine 1H^1H-/13C^{13}C-NMR to confirm the piperidine-2,6-dione backbone and pyridinyl substitution. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystalline) resolves stereochemistry. For non-crystalline samples, NOESY or ROESY NMR experiments can infer spatial arrangements of the octyl chain and pyridinyl group .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Refer to GHS guidelines for pyridine/piperidine derivatives: use fume hoods to mitigate inhalation risks (common with volatile amines) and nitrile gloves to prevent dermal exposure. Emergency procedures should include immediate decontamination with pH-neutral solvents and medical consultation for persistent symptoms .

Advanced Research Questions

Q. How do electronic effects of the pyridin-4-yl group influence the reactivity of the piperidine-2,6-dione core in catalytic reactions?

  • Methodological Answer : Density functional theory (DFT) calculations can map electron density distribution to predict nucleophilic/electrophilic sites. Experimental validation via Hammett plots (using substituent-modified analogs) quantifies electronic effects. For instance, the pyridinyl group’s electron-withdrawing nature may stabilize transition states in acyl transfer reactions .

Q. What strategies address contradictions in bioactivity data for this compound across different assays?

  • Methodological Answer : Conduct meta-analysis with standardized controls (e.g., fixed cell lines, uniform solvent systems) to isolate compound-specific effects. Cross-validate results using orthogonal assays (e.g., enzymatic vs. cell-based). Statistical tools like ANOVA identify confounding variables (e.g., solvent polarity affecting membrane permeability) .

Q. How can membrane separation technologies enhance purification of this compound from complex reaction mixtures?

  • Methodological Answer : Nanofiltration membranes with tailored pore sizes (1–5 kDa) selectively retain larger byproducts. Solvent-resistant membranes (e.g., polyimide) tolerate polar aprotic solvents like DMF. Optimize transmembrane pressure and feed concentration using Box-Behnken experimental designs to maximize flux and purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Octyl-3-pyridin-4-ylpiperidine-2,6-dione
Reactant of Route 2
3-Octyl-3-pyridin-4-ylpiperidine-2,6-dione

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